
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate is an organic compound characterized by the presence of both sulfonyl and fluorinated groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a fluorinated ester with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of sulfonic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with nucleophiles, leading to modifications in the structure and function of target molecules. The fluorinated groups enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(methanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Ethyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluorobutanoate
Uniqueness
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate is unique due to the combination of its sulfonyl and fluorinated groups, which confer distinct chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
77705-89-6 |
|---|---|
Formule moléculaire |
C6H8F4O4S |
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
methyl 3-ethylsulfonyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C6H8F4O4S/c1-3-15(12,13)6(9,10)5(7,8)4(11)14-2/h3H2,1-2H3 |
Clé InChI |
AQRYTYBMBVWPAV-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(C(C(=O)OC)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



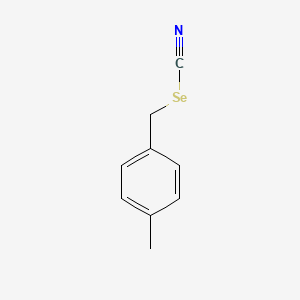
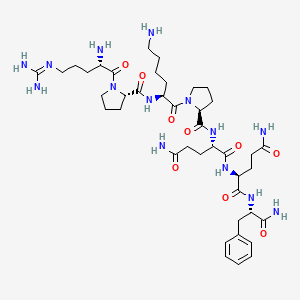
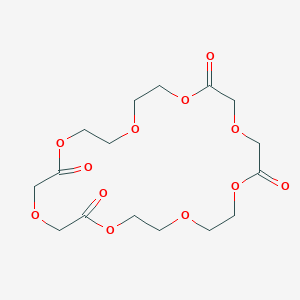
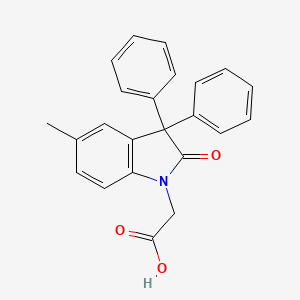
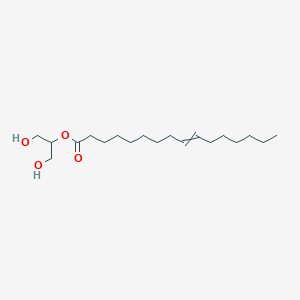

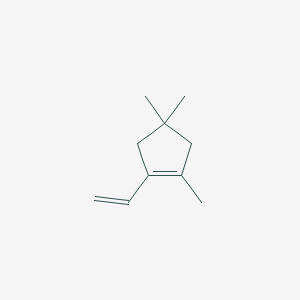
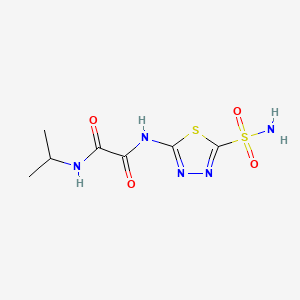

![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

